molecular formula C10H14N2O2 B8646335 4-Ethoxy-6,N-dimethylnicotinamide

4-Ethoxy-6,N-dimethylnicotinamide

Cat. No.: B8646335
M. Wt: 194.23 g/mol
InChI Key: AZMWPAKXWWTJMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Ethoxy-6,N-dimethylnicotinamide is a nicotinamide derivative featuring an ethoxy group at the 4-position of the pyridine ring and N,N-dimethyl substituents on the carboxamide moiety. Nicotinamide derivatives are often key components of herbicides targeting acetolactate synthase (ALS), a critical enzyme in branched-chain amino acid biosynthesis .

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

4-ethoxy-N,6-dimethylpyridine-3-carboxamide

InChI

InChI=1S/C10H14N2O2/c1-4-14-9-5-7(2)12-6-8(9)10(13)11-3/h5-6H,4H2,1-3H3,(H,11,13)

InChI Key

AZMWPAKXWWTJMH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=NC(=C1)C)C(=O)NC

Origin of Product

United States

Comparison with Similar Compounds

Structural Analysis and Key Differences

The following table highlights structural and functional differences between 4-Ethoxy-6,N-dimethylnicotinamide and related compounds:

Compound Core Structure Substituents/Functional Groups Primary Use/Activity
This compound Pyridine + carboxamide 4-ethoxy, N,N-dimethyl Not explicitly stated (likely intermediate/metabolite)
Nicosulfuron Pyridine + sulfonylurea bridge 4,6-dimethoxypyrimidine, N,N-dimethylnicotinamide ALS inhibitor herbicide
Bensulfuron-methyl Pyrimidine + sulfonylurea bridge 4,6-dimethoxypyrimidine, methyl ester ALS inhibitor herbicide
ASDM (nicosulfuron metabolite) Pyridine + aminosulfonyl N,N-dimethylnicotinamide Herbicide degradation product

Key Observations :

  • Ethoxy vs. Methoxy Groups : The 4-ethoxy group in this compound differs from the 4,6-dimethoxy groups in nicosulfuron’s pyrimidine ring. Ethoxy substituents may alter lipophilicity and metabolic stability compared to methoxy groups .

Metabolic Pathways and Environmental Impact

Nicosulfuron degrades via hydrolysis of its sulfonylurea bridge, yielding metabolites like ADMP (2-amino-4,6-dimethoxypyrimidine) and ASDM (2-(aminosulfonyl)-N,N-dimethylnicotinamide). These metabolites exhibit higher toxicity (e.g., ADMP is more toxic to Aliivibrio fischeri than nicosulfuron) .

  • This compound: If analogous to ASDM, its ethoxy group could affect persistence or toxicity.

Toxicity and Environmental Detection

  • Nicosulfuron : Application rate: 60 g a.i./ha; major metabolites (ADMP, ASDM) detected in soil and water .
  • S-Metolachlor (comparative example): Higher application rate (1920 g a.i./ha) and frequent groundwater detection .

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